N-(1-(benzofuran-2-yl)propan-2-yl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide
Description
The compound "N-(1-(benzofuran-2-yl)propan-2-yl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide" is a sulfonamide derivative featuring a benzofuran moiety linked to a substituted imidazole ring. Its structure includes:
- Benzofuran: A fused bicyclic aromatic system with an oxygen atom, contributing to π-π stacking interactions and metabolic stability .
- Imidazole core: A five-membered heterocycle with nitrogen atoms at positions 1 and 3.
- Sulfonamide group: Positioned at the imidazole’s 4th carbon, this moiety is critical for hydrogen bonding and solubility modulation.
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-12(2)18-19-17(11-21(18)4)25(22,23)20-13(3)9-15-10-14-7-5-6-8-16(14)24-15/h5-8,10-13,20H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXWLVSHYOSWPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)NC(C)CC2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(benzofuran-2-yl)propan-2-yl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the benzofuran moiety. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions . The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde . The final step involves the sulfonation of the imidazole ring, followed by the coupling of the benzofuran moiety to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-(1-(benzofuran-2-yl)propan-2-yl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydroimidazole derivatives, and various substituted sulfonamides .
Scientific Research Applications
N-(1-(benzofuran-2-yl)propan-2-yl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-(benzofuran-2-yl)propan-2-yl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The benzofuran moiety can intercalate with DNA, disrupting its function and leading to cell death . The imidazole ring can inhibit certain enzymes, affecting various biochemical pathways . The sulfonamide group can enhance the compound’s binding affinity to its targets, increasing its potency .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key Observations :
- Aromatic Ring Differences :
- The benzofuran in the target compound introduces an oxygen atom, enhancing electronegativity and metabolic stability compared to nitrogen-containing indole () or benzimidazolone () derivatives .
- Indole’s NH group () may confer stronger hydrogen-bonding capacity, while benzofuran’s rigidity could improve bioavailability.
- Substituent Effects: The target’s 2-isopropyl and 1-methyl groups increase lipophilicity (higher logP) relative to the hydroxyethyl group in ’s compound, which improves solubility .
Synthesis :
Research Findings and Limitations
- Gaps in Data : Direct pharmacological or crystallographic data for the target compound are absent in the provided evidence. Structural comparisons rely on inferred properties from analogs.
- Methodology : SHELX software () is widely used for crystallographic refinement, suggesting its applicability for resolving the target’s structure if synthesized .
Biological Activity
N-(1-(benzofuran-2-yl)propan-2-yl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure consists of a benzofuran moiety linked to an imidazole sulfonamide framework. The presence of the sulfonamide group is significant, as it is often associated with antibacterial and antifungal properties.
Antimicrobial Activity
Research has indicated that sulfonamide derivatives exhibit varying degrees of antimicrobial activity. For instance, compounds similar to this compound have shown promising results against several bacterial strains.
| Compound Name | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| Isopropyl (5a) | 8 | E. coli: 8 |
| S. aureus: 9 | ||
| B. subtilis: 6 | ||
| S. epidermidis: 10.5 |
This table illustrates the antimicrobial efficacy of the compound against various strains, indicating its potential as an antibacterial agent .
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity of imidazole derivatives. Research has shown that certain imidazole compounds can effectively reduce seizure activity in animal models, suggesting a possible therapeutic application in epilepsy treatment.
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : Sulfonamides often inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
- Modulation of Ion Channels : Imidazole derivatives may interact with ion channels in neuronal cells, contributing to their anticonvulsant effects.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into their pharmacological potential:
- Study on Antibacterial Activity : A study demonstrated that a structurally similar compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, supporting the hypothesis that modifications in the imidazole ring can enhance antibacterial properties .
- Anticonvulsant Efficacy : In a controlled experiment involving animal models, a derivative showed a marked reduction in seizure frequency compared to control groups, indicating its potential utility in epilepsy management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
